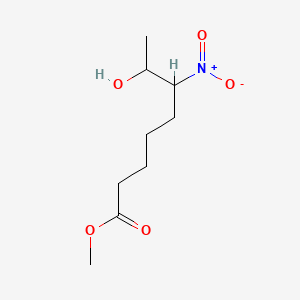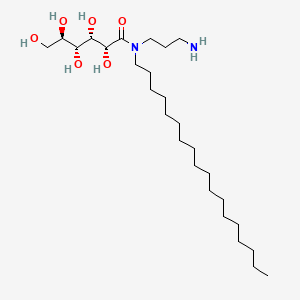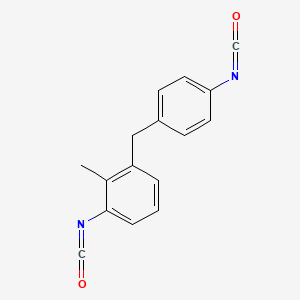
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. This compound, with its unique structure, finds applications in various fields of scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of an amine with phosgene or its derivatives. One common method is the transformation of primary amine groups into isocyanates using diphosgene or triphosgene in the presence of a tertiary amine as an acid scavenger . The reaction is carried out under smooth conditions, ensuring the transformation of all amine groups without crosslinking.
Industrial Production Methods
In industrial settings, the production of isocyanates often involves the use of phosgene gas. The process requires stringent safety measures due to the toxic nature of phosgene. The reaction is typically conducted in a controlled environment with appropriate ventilation and protective equipment to ensure the safety of workers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Can be used to create polymers with pendant isocyanate groups, which can further react with other functional groups to form crosslinked networks.
Common Reagents and Conditions
Alcohols and Amines: React with isocyanates to form carbamates and ureas, respectively.
Phosgene or Triphosgene: Used in the synthesis of isocyanates from amines.
Tertiary Amines: Act as acid scavengers in the synthesis process.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Crosslinked Polymers: Formed through polymerization reactions involving isocyanate groups.
Applications De Recherche Scientifique
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules and the creation of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. The reactivity of the isocyanate group is due to the presence of the highly electrophilic carbon atom in the N=C=O functional group . This allows the compound to participate in various addition and substitution reactions, making it a valuable reagent in organic synthesis and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isocyanate: An organic compound with a phenyl ring attached to the isocyanate group.
4,4’-Methylenediphenyl Diisocyanate (MDI): A widely used isocyanate in the production of polyurethanes.
Toluene Diisocyanate (TDI): Another commonly used isocyanate in the production of flexible foams and coatings.
Uniqueness
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the benzyl and tolyl groups. This combination allows for a wide range of applications in both research and industry, making it a versatile and valuable compound.
Propriétés
Numéro CAS |
78084-30-7 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-isocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-8H,9H2,1H3 |
Clé InChI |
ASTYJMOUOLLVFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)CC2=CC=C(C=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


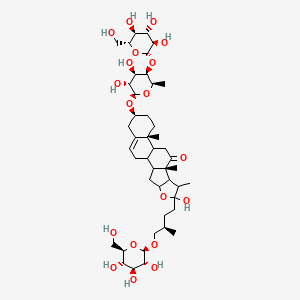
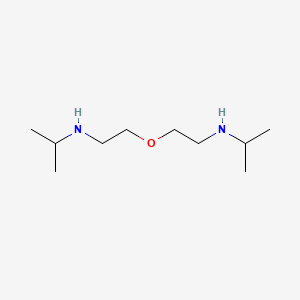
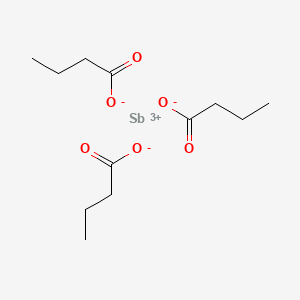
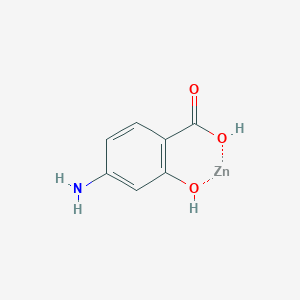
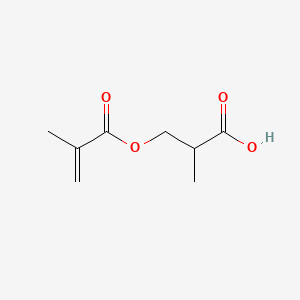
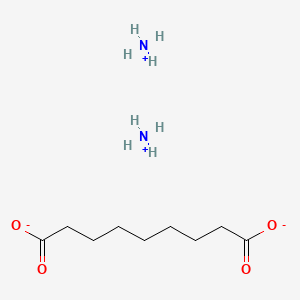
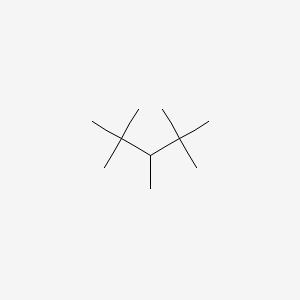
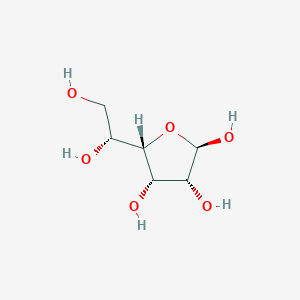

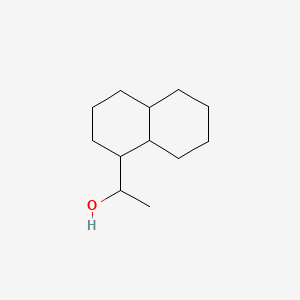
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
